molecular formula C11H22O3 B13757056 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate CAS No. 51938-28-4

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate

Cat. No.: B13757056
CAS No.: 51938-28-4
M. Wt: 202.29 g/mol
InChI Key: RTEZVHMDMFEURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate undergoes various chemical reactions, including:

    Oxidation: This compound can act as an oxidizing agent due to the presence of the peroxide group.

    Reduction: It can be reduced to form alcohols and other derivatives.

    Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate is unique due to its specific structure and reactivity. Similar compounds include:

    tert-Butyl peroxypivalate: Another organic peroxide with similar applications in polymerization.

    tert-Amyl peroxypivalate: Used as an initiator in polymerization reactions.

    Di-tert-butyl peroxide: A widely used peroxide initiator in various chemical reactions.

These compounds share similar functional groups but differ in their molecular structures and reactivity, making this compound unique in its specific applications and properties .

Properties

CAS No.

51938-28-4

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate

InChI

InChI=1S/C11H22O3/c1-7-8-11(5,6)14-13-9(12)10(2,3)4/h7-8H2,1-6H3

InChI Key

RTEZVHMDMFEURJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OOC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.